![molecular formula C25H24N4O5 B2625864 2-[3-[3-(3,4-二甲氧基苯基)-1,2,4-恶二唑-5-基]-2-氧代吡啶-1(2H)-基]-N-(2,5-二甲基苯基)乙酰胺 CAS No. 1105234-89-6](/img/structure/B2625864.png)
2-[3-[3-(3,4-二甲氧基苯基)-1,2,4-恶二唑-5-基]-2-氧代吡啶-1(2H)-基]-N-(2,5-二甲基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound appears to contain several functional groups, including a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, a 2-oxopyridin-1(2H)-yl group, and a 2,5-dimethylphenyl group. These groups are common in many organic compounds and can contribute to the compound’s overall properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the 1,2,4-oxadiazole ring and the 2-oxopyridin-1(2H)-yl group could potentially introduce rigidity into the molecule, influencing its overall shape and reactivity .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the 1,2,4-oxadiazole ring is known to participate in various chemical reactions . The 3,4-dimethoxyphenyl and 2,5-dimethylphenyl groups could also influence the compound’s reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 3,4-dimethoxyphenyl and 2,5-dimethylphenyl groups could influence the compound’s solubility and melting point .
科学研究应用
合成和生物学评估
Karpina 等人 (2019) 的一项研究调查了新型 2-[(1,2,4-恶二唑-5-基)-[1,2,4]三唑并[4,3-a]吡啶-3-基]乙酰胺的合成,包括与指定化学物质结构相似的化合物。这些化合物以各种类似物合成,并预测和研究了它们的药理活性,突出了该化合物在药物化学中的潜力 (Karpina, V. R. et al., 2019).
取代恶二唑的合成
Potkin 等人 (2009) 对 5-取代的 3-[5-(2,5-二甲基苯基)-1,2-恶唑-3-基]-1,2,4-恶二唑的合成进行了研究。这项研究提供了有关合成恶二唑衍生物的方法的见解,这与所讨论的化合物相关 (Potkin, V. et al., 2009).
抗菌和溶血活性
Gul 等人 (2017) 研究了 2-[[5-烷基/芳基烷基取代的-1,3,4-恶二唑-2-基]硫]-N-[4-(4-吗啉基)苯基]乙酰胺衍生物,它们与所讨论的化合物具有相似的恶二唑结构。该研究重点关注它们的抗菌和溶血活性,有助于了解此类化合物的潜在生物学应用 (Gul, S. et al., 2017).
新型抑制剂合成
Latli 等人 (2015) 合成了一种新型的选择性五脂氧合酶活性蛋白 (FLAP) 抑制剂,其在结构上与所讨论的化合物相关。这项研究提供了有关该化合物在药理学中潜在用途的见解,特别是关于 FLAP 抑制 (Latli, B. et al., 2015).
表征和药理学评估
Nafeesa 等人 (2017) 合成了各种 1,3,4-恶二唑和乙酰胺衍生物,并评估了它们的抗菌和抗酶潜力。这项研究很重要,因为它详细说明了类似化合物的药理学应用和表征 (Nafeesa, K. et al., 2017).
未来方向
属性
IUPAC Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c1-15-7-8-16(2)19(12-15)26-22(30)14-29-11-5-6-18(25(29)31)24-27-23(28-34-24)17-9-10-20(32-3)21(13-17)33-4/h5-13H,14H2,1-4H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVWMYTZCHDCLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。